An In-depth Technical Guide to the Chemical Properties of 3-(Triethoxysilyl)propionitrile
An In-depth Technical Guide to the Chemical Properties of 3-(Triethoxysilyl)propionitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Triethoxysilyl)propionitrile (TESPN) is an organosilane compound of significant interest in materials science and nanotechnology, particularly in the realm of drug delivery systems. Its bifunctional nature, possessing a nitrile group and hydrolyzable ethoxysilyl groups, allows it to act as a versatile coupling agent and surface modifier. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and its role in advanced material fabrication.
Chemical and Physical Properties
The fundamental properties of 3-(Triethoxysilyl)propionitrile are summarized in the tables below. This data is crucial for its handling, application, and characterization.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉NO₃Si | [1][2] |
| Molecular Weight | 217.34 g/mol | [1][2] |
| CAS Number | 919-31-3 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 224 °C (lit.) | [1] |
| Density | 0.979 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.414 (lit.) | [1] |
Table 2: Safety and Handling
| Property | Value | Reference(s) |
| Flash Point | 70.5 °C (158.9 °F) - closed cup | [1][4] |
| Storage Class | 10 - Combustible liquids | [1][4] |
| Personal Protective Equipment | Eyeshields, Gloves, appropriate respirator | [1][4] |
Table 3: Spectroscopic Data
| Spectrum Type | Peak/Shift (ppm or cm⁻¹) | Assignment |
| ¹H NMR (Predicted) | ~3.8 (q) | -O-CH₂ -CH₃ |
| ~2.4 (t) | -CH₂-CH₂ -CN | |
| ~1.2 (t) | -O-CH₂-CH₃ | |
| ~0.9 (t) | Si-CH₂ -CH₂- | |
| ¹³C NMR (Predicted) | ~119 | -C N |
| ~58 | -O-C H₂-CH₃ | |
| ~20 | -CH₂-C H₂-CN | |
| ~18 | -O-CH₂-C H₃ | |
| ~8 | Si-C H₂-CH₂- | |
| FTIR (cm⁻¹) | ~2250 | C≡N stretch |
| ~2975, 2928, 2887 | C-H stretch (alkyl) | |
| ~1100, 1080 | Si-O-C stretch | |
| ~960, 780 | Si-O-Et vibrations |
Chemical Reactivity and Mechanisms
The primary reactivity of 3-(triethoxysilyl)propionitrile is centered around the hydrolysis of its ethoxysilyl groups, followed by condensation. This sol-gel process is fundamental to its application in forming coatings and modifying surfaces.
The process is initiated by the hydrolysis of the Si-OEt bonds to form silanol (Si-OH) groups and ethanol. This reaction can be catalyzed by either an acid or a base. Following hydrolysis, the silanol groups undergo condensation with other silanol groups or remaining ethoxy groups to form stable siloxane (Si-O-Si) bridges, releasing water or ethanol as byproducts. This polymerization process results in the formation of a cross-linked network.
Figure 1: Hydrolysis and condensation of 3-(Triethoxysilyl)propionitrile.
Experimental Protocols
Synthesis of 3-(Triethoxysilyl)propionitrile
The industrial synthesis of 3-(triethoxysilyl)propionitrile is primarily achieved through the hydrosilylation of acrylonitrile with triethoxysilane.[1] This reaction involves the addition of the Si-H bond across the double bond of acrylonitrile, typically catalyzed by a transition metal complex.
Materials:
-
Acrylonitrile
-
Triethoxysilane
-
Hydrosilylation catalyst (e.g., ruthenium or rhodium-based)
-
Solvent (e.g., toluene)
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add the solvent and the hydrosilylation catalyst.
-
Concurrently, begin the slow addition of acrylonitrile and triethoxysilane to the reaction vessel while maintaining the desired reaction temperature (this will depend on the catalyst used).
-
Monitor the reaction progress using techniques such as GC or NMR to ensure the consumption of reactants.
-
Upon completion, the catalyst may be removed by filtration.
-
The product, 3-(triethoxysilyl)propionitrile, is then purified by vacuum distillation to remove the solvent and any side products.
Sol-Gel Coating of a Substrate
This protocol describes a general method for applying a TESPN-based coating to a substrate, such as glass or aluminum.[5][6]
Materials:
-
3-(Triethoxysilyl)propionitrile (TESPN)
-
Ethanol
-
Water (deionized)
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Substrate to be coated
Procedure:
-
Prepare the sol by mixing TESPN with ethanol.
-
Separately, prepare an aqueous solution of the catalyst.
-
Slowly add the aqueous catalyst solution to the TESPN/ethanol mixture while stirring. The molar ratio of water to TESPN is a critical parameter that influences the hydrolysis and condensation rates.
-
Allow the sol to age for a specified period (e.g., 1-24 hours) at room temperature to facilitate partial hydrolysis and condensation.
-
Clean the substrate thoroughly (e.g., by sonication in acetone and isopropanol).
-
Apply the sol to the substrate using a technique such as dip-coating, spin-coating, or spray-coating.[6]
-
Dry the coated substrate at a low temperature (e.g., 80-120 °C) to remove the solvent and promote further condensation.
-
Cure the coating at a higher temperature (e.g., 150-200 °C) to complete the cross-linking of the siloxane network and enhance the coating's mechanical properties.
Functionalization of Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery
TESPN is used to modify the surface of MSNs, which can then be further functionalized for targeted drug delivery.[7][8] The nitrile group can be hydrolyzed to a carboxylic acid, providing a point of attachment for targeting ligands or for electrostatic interaction with drug molecules.
Figure 2: Workflow for the functionalization of Mesoporous Silica Nanoparticles.
Materials:
-
Mesoporous Silica Nanoparticles (MSNs)
-
3-(Triethoxysilyl)propionitrile (TESPN)
-
Anhydrous toluene
-
Ethanol
Procedure:
-
Activate the MSNs by heating under vacuum to ensure a high density of surface silanol groups.
-
Disperse the dried MSNs in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of TESPN to the MSN dispersion.
-
Reflux the mixture for several hours (e.g., 12-24 hours) with vigorous stirring to promote the covalent grafting of TESPN onto the MSN surface.
-
After cooling, collect the functionalized MSNs by centrifugation.
-
Wash the particles repeatedly with toluene and ethanol to remove any unreacted TESPN.
-
Dry the resulting TESPN-functionalized MSNs under vacuum. The nitrile-terminated surface is now available for further modification or for use in drug loading.
Applications in Drug Development
The primary role of 3-(triethoxysilyl)propionitrile in drug development is as a component in the creation of sophisticated drug delivery systems. By functionalizing nanocarriers like mesoporous silica nanoparticles, TESPN helps to bridge the gap between an inorganic delivery vehicle and the biological environment.
The nitrile group of TESPN is particularly useful as it can be hydrolyzed to a carboxylic acid. This introduces a negative charge on the nanoparticle surface, which can be used to electrostatically bind positively charged drug molecules. Alternatively, the carboxylic acid can be activated to form an amide bond with amine-containing targeting ligands, such as antibodies or peptides, enabling the drug delivery system to specifically target cancer cells or other diseased tissues.[8]
Figure 3: Role of TESPN in bridging inorganic nanoparticles and biological molecules.
Conclusion
3-(Triethoxysilyl)propionitrile is a valuable chemical tool for surface modification and the creation of hybrid organic-inorganic materials. Its well-understood hydrolysis and condensation chemistry, combined with the versatility of the nitrile functional group, makes it a key component in the development of advanced coatings and nanostructured drug delivery systems. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to utilize TESPN in their work.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
